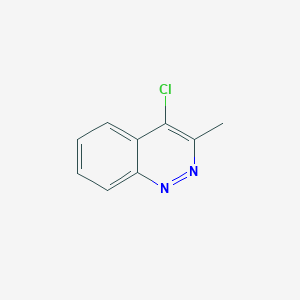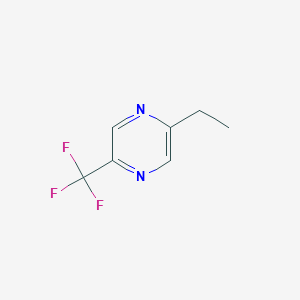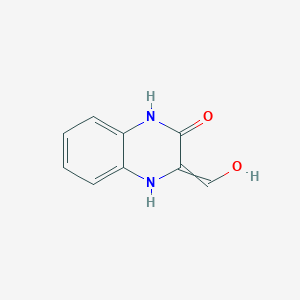![molecular formula C9H16N2O2 B11910259 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro structure is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For example, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the final product. The use of sulfonic acid salts instead of oxalate salts has been shown to improve the stability and solubility of the compound, making it more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in its oxygen atom placement.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue of natural amino acids and has similar steric constraints.
Uniqueness
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is unique due to its specific functional groups and the presence of the N-methylacetamide moiety. This uniqueness allows it to interact with different molecular targets compared to other azaspiro compounds, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-(2-azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12) |
Clave InChI |
OXSAYFWIWHZXSQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)COC1CC2(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)





![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)






